3,6,9,16,19,22,36,39,42,49,52,55-Dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10,12,14,23,25,27,30,32,34,43,45,47,56(61),57,59,64-octadecaene
3,6,9,16,19,22,36,39,42,49,52,55-Dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10,12,14,23,25,27,30,32,34,43,45,47,56(61),57,59,64-octadecaene
Brand Name:
Vulcanchem
CAS No.:
157769-17-0
VCID:
VC0124721
InChI:
InChI=1S/C56H60O12/c1-2-18-50-49(17-1)61-29-21-57-25-33-65-53-41-9-5-10-42(53)38-46-14-8-16-48-40-44-12-6-11-43(54(44)66-34-26-58-22-30-62-50)39-47-15-7-13-45(37-41)55(47)67-35-27-59-23-31-63-51-19-3-4-20-52(51)64-32-24-60-28-36-68-56(46)48/h1-20H,21-40H2
SMILES:
C1COC2=CC=CC=C2OCCOCCOC3=C4CC5=CC=CC6=C5OCCOCCOC7=CC=CC=C7OCCOCCOC8=C(CC9=CC=CC(=C9OCCO1)C6)C=CC=C8CC3=CC=C4
Molecular Formula:
C56H60O12
Molecular Weight:
925.1 g/mol
3,6,9,16,19,22,36,39,42,49,52,55-Dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10,12,14,23,25,27,30,32,34,43,45,47,56(61),57,59,64-octadecaene
CAS No.: 157769-17-0
Main Products
VCID: VC0124721
Molecular Formula: C56H60O12
Molecular Weight: 925.1 g/mol
CAS No. | 157769-17-0 |
---|---|
Product Name | 3,6,9,16,19,22,36,39,42,49,52,55-Dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10,12,14,23,25,27,30,32,34,43,45,47,56(61),57,59,64-octadecaene |
Molecular Formula | C56H60O12 |
Molecular Weight | 925.1 g/mol |
IUPAC Name | 3,6,9,16,19,22,36,39,42,49,52,55-dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10,12,14,23,25,27,30,32,34,43,45,47,56(61),57,59,64-octadecaene |
Standard InChI | InChI=1S/C56H60O12/c1-2-18-50-49(17-1)61-29-21-57-25-33-65-53-41-9-5-10-42(53)38-46-14-8-16-48-40-44-12-6-11-43(54(44)66-34-26-58-22-30-62-50)39-47-15-7-13-45(37-41)55(47)67-35-27-59-23-31-63-51-19-3-4-20-52(51)64-32-24-60-28-36-68-56(46)48/h1-20H,21-40H2 |
Standard InChIKey | HQBHRJNTROESEU-UHFFFAOYSA-N |
SMILES | C1COC2=CC=CC=C2OCCOCCOC3=C4CC5=CC=CC6=C5OCCOCCOC7=CC=CC=C7OCCOCCOC8=C(CC9=CC=CC(=C9OCCO1)C6)C=CC=C8CC3=CC=C4 |
Canonical SMILES | C1COC2=CC=CC=C2OCCOCCOC3=C4CC5=CC=CC6=C5OCCOCCOC7=CC=CC=C7OCCOCCOC8=C(CC9=CC=CC(=C9OCCO1)C6)C=CC=C8CC3=CC=C4 |
PubChem Compound | 2725031 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume